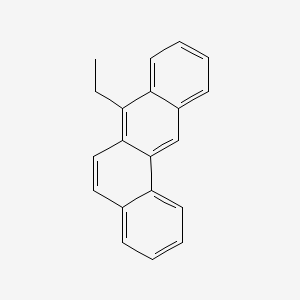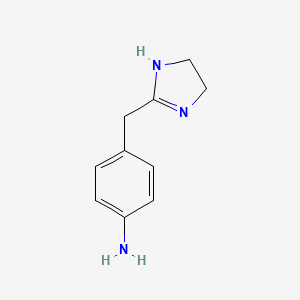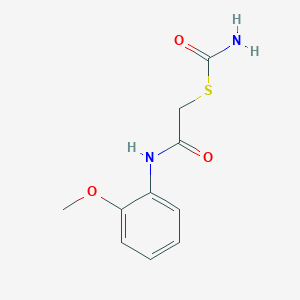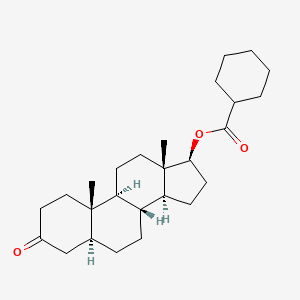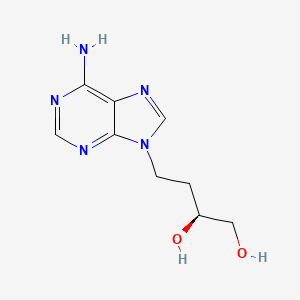
9-(3,4-Dihydroxybutyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,4-Dihydroxybutyl)adenine is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a butane-1,2-diol backbone. The presence of the amino group on the purine ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dihydroxybutyl)adenine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as purine derivatives and butane-1,2-diol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dihydroxybutyl)adenine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group on the purine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
9-(3,4-Dihydroxybutyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 9-(3,4-Dihydroxybutyl)adenine involves its interaction with specific molecular targets and pathways. The amino group on the purine ring allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- **(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- **(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenylmethoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate
- **(2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7A-yl)methanol
Uniqueness
9-(3,4-Dihydroxybutyl)adenine is unique due to its specific structure and the presence of the amino group on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69926-59-6 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
(2S)-4-(6-aminopurin-9-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)2-1-6(16)3-15/h4-6,15-16H,1-3H2,(H2,10,11,12)/t6-/m0/s1 |
InChI Key |
SJTGBHCHRMNUPZ-LURJTMIESA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC[C@@H](CO)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
Synonyms |
9-(3,4-dihydroxybutyl)adenine 9-DHBAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


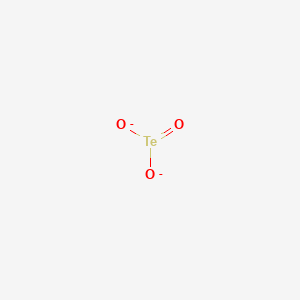
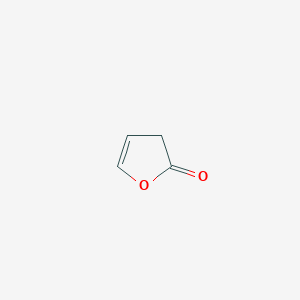
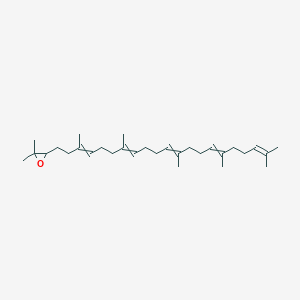
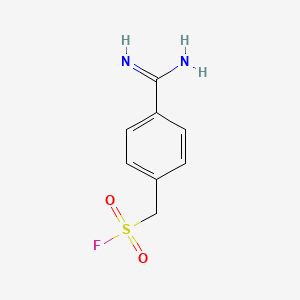
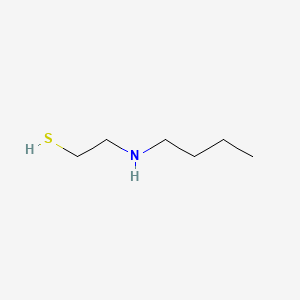
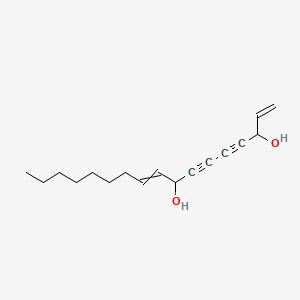

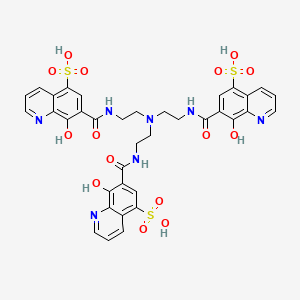
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)

